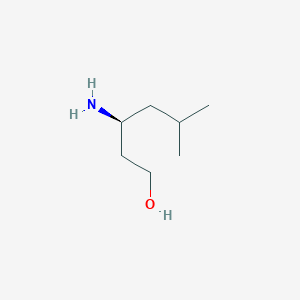
4-(((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate” is a complex organic molecule that may be used in scientific research or drug development. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals .
Molecular Structure Analysis
The structure of this compound likely includes a piperidine ring, a pyridine ring, and a benzonitrile group. These groups could potentially form various intermolecular interactions, such as hydrogen bonds and π-π stacking .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Piperidine rings can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Chemical Synthesis and Reactivity
4-(((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is involved in complex chemical reactions indicative of its utility in synthetic organic chemistry. Studies have demonstrated its potential in forming pyrroline and pyrrolidine derivatives through photochemical reactions, showcasing its versatility in synthesizing nitrogen-containing heterocycles (Fischer & Schneider, 1983). Additionally, its interaction with platinum group metals to form mononuclear complexes, as highlighted by Sairem et al. (2012), emphasizes its role in the development of new materials with potential applications in catalysis and material science (Sairem et al., 2012).
Luminescent Materials and Electrochemical Applications
The compound's derivatives have been explored for their liquid crystalline behavior and photophysical properties, indicating their potential as mesogens and blue-emitting materials. Ahipa et al. (2014) synthesized a series of benzonitriles with luminescent properties, suggesting their applicability in optoelectronic devices and as components in liquid crystal displays (Ahipa et al., 2014).
Pharmaceutical and Medicinal Chemistry
While excluding direct drug use and dosage information, research applications of this compound extend to the synthesis of complex molecules with potential therapeutic activities. For example, Okasha et al. (2022) synthesized antimicrobial agents from related compounds, demonstrating the compound's relevance in developing new antimicrobial strategies (Okasha et al., 2022).
Materials Science and Engineering
In materials science, the synthesis of electrochromic polymers based on derivatives of benzonitrile oxalate showcases its utility in creating high-contrast electrochromic devices. These applications highlight the potential of such compounds in smart windows and display technologies, as evidenced by the work of Su et al. (2017) on dithienylpyrroles-based electrochromic polymers (Su et al., 2017).
Properties
IUPAC Name |
oxalic acid;4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O.C2H2O4/c21-12-17-3-5-18(6-4-17)15-24-16-19-7-10-23(11-8-19)14-20-2-1-9-22-13-20;3-1(4)2(5)6/h1-6,9,13,19H,7-8,10-11,14-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZWARHCWTOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)

![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)
![N1-(2-(methylthio)phenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2705718.png)


![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)





